![molecular formula C11H16FNO B1386043 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1019607-45-4](/img/structure/B1386043.png)
1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
“1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C11H16FNO1. It is also known by its CAS Number: 1019607-45-41.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine”. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions. For a detailed synthesis procedure, it’s recommended to refer to a specialized chemical synthesis database or literature.Molecular Structure Analysis
The molecular structure of “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” consists of 11 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom1. The molecular weight of this compound is 197.25 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” are not readily available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” include its molecular weight (197.25 g/mol) and its molecular formula (C11H16FNO)1. Unfortunately, specific details such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Thiophene-based analogs, which can be synthesized using compounds like “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine”, have been studied extensively due to their potential as biologically active compounds . They are particularly important for medicinal chemists who are trying to develop advanced compounds with a variety of biological effects .
- Methods of Application: The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the reaction of various substrates to form the thiophene ring .
- Results or Outcomes: Thiophene derivatives have shown a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application in Organic Synthesis
- Scientific Field: Organic Synthesis
- Summary of the Application: “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” can be used in the synthesis of the chiral amine fragment in Tyrosine Kinase Inhibitor Repotrectinib . This process involves direct asymmetric reductive amination under batch and flow .
- Methods of Application: The general procedure involves the preparation of substrates, followed by direct asymmetric reductive amination of ketones . This process can be carried out under an atmosphere of argon in a glovebox or using standard Schlenk techniques .
- Results or Outcomes: The product of this synthesis is used in the development of Tyrosine Kinase Inhibitor Repotrectinib .
Application in the Synthesis of Imidazole Containing Compounds
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Methods of Application: The synthesis of imidazole derivatives often involves condensation reactions . These methods involve the reaction of various substrates to form the imidazole ring .
- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Application in the Synthesis of Antidepressant Molecules
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Depression is one of the most mutilating conditions in the world today . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: The general procedure involves the preparation of substrates, followed by direct asymmetric reductive amination of ketones . This process can be carried out under an atmosphere of argon in a glovebox or using standard Schlenk techniques .
- Results or Outcomes: The product of this synthesis is used in the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .
Application in the Synthesis of Anti-Tubercular Compounds
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Tuberculosis is a serious infectious disease caused by Mycobacterium tuberculosis . The development of new anti-tubercular drugs is an active area of research . Compounds like “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” can be used in the synthesis of potential anti-tubercular agents .
- Methods of Application: The synthesis of these compounds often involves condensation reactions . These methods involve the reaction of various substrates to form the desired product .
- Results or Outcomes: The synthesized compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis (ATCC27294) by MABA assay using streptomycin, ciprofloxacin, and pyrazinamide .
Application in Suzuki–Miyaura Coupling
- Scientific Field: Organic Synthesis
- Summary of the Application: The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds . It is a powerful tool for the formation of carbon-carbon bonds . “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” can be used as a starting material in this reaction .
- Methods of Application: The general procedure involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . This process can be carried out under an atmosphere of argon in a glovebox or using standard Schlenk techniques .
- Results or Outcomes: The product of this synthesis can be used in the development of various organic compounds .
Safety And Hazards
The safety and hazards associated with “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” are not specified in the sources I found. For safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS), which provides information on handling, storage, and emergency procedures.
Future Directions
The future directions for “1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine” are not specified in the sources I found. Future directions could include potential applications, further research, or development of related compounds.
Please note that this information is based on the sources available and may not be fully comprehensive. For more detailed information, it’s recommended to refer to specialized chemical databases and literature.
properties
IUPAC Name |
1-(5-fluoro-2-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSJTDNLUDWPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



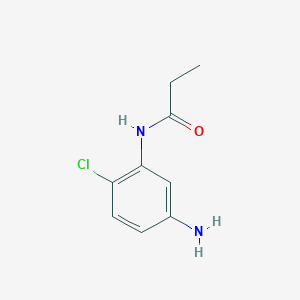
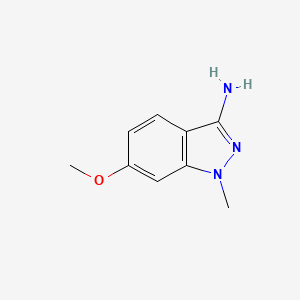
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
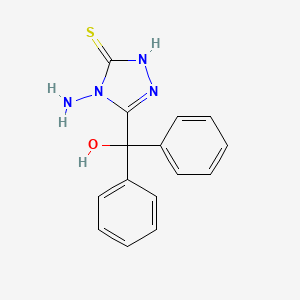
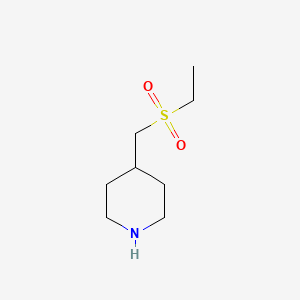
![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)
![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
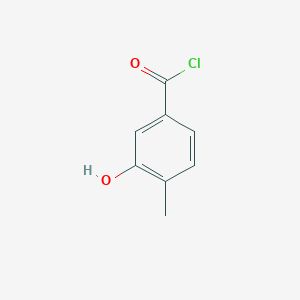
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
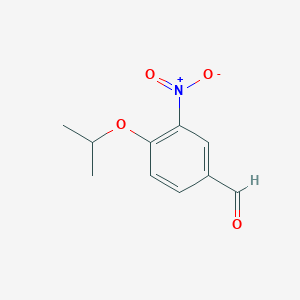
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)